molecular formula C24H26O7S2 B14944712 Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Diethyl 5,5'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B14944712
M. Wt: 490.6 g/mol
InChI Key: XEOVNIVOPQBNJA-UHFFFAOYSA-N
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Description

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the ethoxycarbonyl, hydroxy, and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the ethoxycarbonyl group can produce primary alcohols.

Scientific Research Applications

ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYL

Properties

Molecular Formula

C24H26O7S2

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-(2-methoxyphenyl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H26O7S2/c1-6-30-23(27)16-12(3)32-21(19(16)25)18(14-10-8-9-11-15(14)29-5)22-20(26)17(13(4)33-22)24(28)31-7-2/h8-11,18,25-26H,6-7H2,1-5H3

InChI Key

XEOVNIVOPQBNJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CC=C2OC)C3=C(C(=C(S3)C)C(=O)OCC)O)C

Origin of Product

United States

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